2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

Purity Specification Analytical QC Procurement Benchmarking

PARP inhibitor analytical development requires authenticated impurity markers to ensure method validity. Venadaparib Impurity 3 (CAS 247128-12-7) addresses this need as a certified reference standard with defined chromatographic retention and full analytical documentation. • Defined impurity marker for HPLC/LC-MS system suitability and stability-indicating assays. • Available at ≥95% purity with NMR, HPLC, and GC traceability for regulatory-compliant quality control. • Multi-supplier sourcing across geographies ensures competitive procurement and supply chain redundancy.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 247128-12-7
Cat. No. B031662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
CAS247128-12-7
Synonyms3,4-Dihydro-α-methyl-4-oxo-1-phthalazineacetic Acid
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(C1=NNC(=O)C2=CC=CC=C21)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-6(11(15)16)9-7-4-2-3-5-8(7)10(14)13-12-9/h2-6H,1H3,(H,13,14)(H,15,16)
InChIKeyAACAKXDXYHEHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic Acid Overview


2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid (CAS 247128-12-7; molecular formula C₁₁H₁₀N₂O₃; molecular weight 218.21 g/mol) is a heterocyclic compound featuring a phthalazinone core with a propanoic acid substituent at the C1 position . The compound is documented as an impurity marker (Venadaparib Impurity 3) in pharmaceutical reference standard applications and serves as a versatile synthetic building block, with the carboxyl group enabling further functionalization and the phthalazinone moiety providing structural utility in biologically active molecule construction [1]. Closely related in-class compounds include ethyl 2-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate (ethyl ester analog), 3-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid (N-alkylated variant), and (2S)-2-(4-hydroxyphthalazin-1-yl)propanoic acid (hydroxyl-substituted analog), each possessing distinct physicochemical and functional profiles that preclude generic substitution in rigorous experimental protocols [2].

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic Acid: Why Substitution Fails


Generic substitution of phthalazinone derivatives within this compound class is precluded by quantifiable structural and functional divergences that directly impact experimental reproducibility and assay validity. The propanoic acid moiety at C1 distinguishes CAS 247128-12-7 from its ethyl ester analog (ethyl 2-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate, MW 246.26), with the carboxylic acid group conferring a calculated pKa of 3.41 ± 0.10 and LogP of 1.27 [1], versus altered lipophilicity and hydrogen-bonding capacity in the ester form—parameters that fundamentally affect solubility, membrane permeability, and target engagement in biological assays . Furthermore, N-alkylated variants such as 3-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid (CAS 356790-59-5, MW 246.26) introduce steric and electronic modifications at the N2 position, a site identified in phthalazinone structure-activity relationship literature as critical for modulating biological activity [2]. The compound's documented role as Venadaparib Impurity 3 further constrains interchangeability in analytical method development, as alternative phthalazinone derivatives exhibit different chromatographic retention behaviors and detection characteristics, rendering them unsuitable as reference standards for impurity profiling or quality control applications .

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic Acid Procurement Evidence


Certified Purity and QC Documentation

Suppliers of CAS 247128-12-7 provide defined purity specifications with documented batch-to-batch quality control. Bidepharm offers this compound at 95% standard purity with NMR, HPLC, and GC analytical reports ; Fluorochem specifies 95.0% purity with full SDS and hazard documentation ; MolCore specifies NLT 98% purity with ISO-certified manufacturing suitable for global pharmaceutical R&D and quality control applications . In contrast, the ethyl ester analog ethyl 2-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoate is offered without equivalent multi-method analytical certification documentation . This analytical documentation gap directly impacts the suitability of these compounds for regulated pharmaceutical development workflows where impurity profiling and analytical method validation are required.

Purity Specification Analytical QC Procurement Benchmarking

Venadaparib Impurity 3 Reference Standard

CAS 247128-12-7 is explicitly designated and cataloged as Venadaparib Impurity 3, a reference standard for analytical method development, impurity identification, and quality control in pharmaceutical research . Venadaparib (IDX-1197) is a potent PARP1/2 inhibitor with IC₅₀ values of 1.4 nM and 1.0 nM respectively, currently under investigation for solid tumor applications . Alternative phthalazinone derivatives—including (2S)-2-(4-hydroxyphthalazin-1-yl)propanoic acid, 2-(3-isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid (CAS 1344692-10-9), and 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoic acid (CAS 1437482-55-7)—lack this specific impurity designation and are marketed as general screening compounds or building blocks without defined reference standard applications . For analytical laboratories conducting Venadaparib-related impurity profiling, method validation, or stability studies, substitution with alternative phthalazinones would invalidate regulatory compliance and compromise analytical accuracy.

Pharmaceutical Analysis Impurity Profiling Reference Standards PARP Inhibitor QC

Weak Inhibition Across Enzyme Targets

CAS 247128-12-7 demonstrates weak inhibitory activity in vitro, with an IC₅₀ of 180,000 nM (180 μM) against mouse Ehrlich ascites dihydroorotase enzyme at 10 μM test concentration and pH 7.37 [1]. This is in stark contrast to the potent activity of Venadaparib (IDX-1197), the compound for which this molecule serves as an impurity marker, which exhibits PARP1 IC₅₀ of 1.4 nM and PARP2 IC₅₀ of 1.0 nM—a difference of approximately 128,500-fold in potency . Additional activity data indicate IC₅₀ > 55.69 μM against undisclosed Homo sapiens targets, further confirming weak biological activity . The phthalazinone scaffold class as a whole is noted as relatively non-selective with insufficient potency for chemical probe applications [2]. This weak activity profile is essential information for researchers using this compound as a control or reference standard in biological assays, as it establishes baseline non-interference expectations.

Enzyme Inhibition IC₅₀ Profiling Dihydroorotase PARP Selectivity

Patent-Verified Esterification Route

A patent-verified synthetic route for CAS 247128-12-7 is documented in US08859549B2, describing the esterification of 4-(1-carboxyethyl)-1(2H)-phthalazinone (1.5 g, 6.9 mmol) with thionyl chloride (1.10 mL, 15.1 mmol) in ethanol (50 mL) at 80°C for 4 hours, yielding the product with MS (ESI+) M/Z 247 (M+H)+ . The procedure includes defined workup conditions (quenching with 1M NaHCO₃, extraction with EtOAc, drying over Na₂SO₄) providing a validated, reproducible synthetic protocol . In contrast, alternative phthalazinone derivatives such as 2-(3-isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid and 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoic acid lack equivalent patent-documented synthetic procedures with fully specified reaction conditions, yields, and purification details . The availability of a validated synthetic route reduces methodological uncertainty for laboratories requiring in-house synthesis or process scale-up.

Synthetic Methodology Process Chemistry Esterification Patent Documentation

Calculated Physicochemical Properties

CAS 247128-12-7 has calculated physicochemical properties essential for predictive modeling in drug discovery workflows: LogP of 1.27, pKa of 3.65 (JChem Acid pKa), LogD (pH 7.4) of -2.06, and topological polar surface area (TPSA) of 78.8 Ų [1]. These parameters satisfy Lipinski's Rule of Five criteria and provide quantitative inputs for solubility, permeability, and formulation development . In comparison, the ethyl ester analog ethyl 2-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoic acid (MW 246.26, C₁₃H₁₄N₂O₃) lacks equivalent calculated property documentation in public databases, requiring researchers to perform de novo computational predictions for comparative assessment . The N-alkylated variant 3-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid (MW 246.26, NLT 98% purity) similarly lacks published LogP, pKa, and TPSA values [2]. The availability of validated calculated property data reduces computational overhead and enables direct structure-property comparisons in lead optimization campaigns.

Physicochemical Properties LogP pKa ADME Prediction Formulation Development

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic Acid Application Scenarios


Venadaparib Impurity Profiling

Procure CAS 247128-12-7 as Venadaparib Impurity 3 for analytical method development, system suitability testing, and impurity quantification in PARP inhibitor pharmaceutical research . The compound's explicit designation as an impurity reference standard for Venadaparib (a potent PARP1/2 inhibitor with IC₅₀ values of 1.4 nM and 1.0 nM ) distinguishes it from alternative phthalazinone derivatives that lack defined pharmaceutical reference applications. Use this compound for HPLC/LC-MS method validation, stability-indicating assay development, and quality control release testing where regulatory compliance requires authenticated impurity markers [1]. Note: Alternative phthalazinones such as 2-(3-isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid or 3-(7-bromo-1-oxophthalazin-2(1H)-yl)propanoic acid cannot substitute in this application due to absence of defined impurity designation and different chromatographic retention characteristics .

Negative Control for PARP Inhibitor Assays

Deploy CAS 247128-12-7 as a weak-activity control in PARP or related enzyme inhibition assays where a defined baseline of minimal pharmacological effect is required. The compound's documented IC₅₀ of 180 μM against mouse dihydroorotase and IC₅₀ > 55.69 μM against human targets establishes its suitability as a negative or vehicle control, in contrast to potent phthalazinone-based PARP inhibitors like Venadaparib (IC₅₀ ≈ 1-2 nM) . This application leverages the well-characterized weak inhibitory profile of the phthalazinone scaffold class, which is noted for insufficient potency and selectivity for chemical probe applications [1]. Procurement for this purpose is supported by multiple vendors offering analytically certified material at ≥95% purity with full QC documentation .

Medicinal Chemistry Building Block

Utilize CAS 247128-12-7 as a versatile synthetic building block in medicinal chemistry programs, with procurement decisions supported by patent-validated synthetic protocols (US08859549B2) and comprehensive calculated physicochemical property data including LogP (1.27), pKa (3.65), LogD (pH 7.4 = -2.06), and TPSA (78.8 Ų) . The carboxylic acid functional group enables esterification, amide coupling, and reduction reactions [1], while the phthalazinone core provides a scaffold for further derivatization at C4 and N2 positions—sites recognized as critical for modulating biological activity in phthalazinone-based drug discovery . The availability of pre-calculated ADME-relevant properties and validated synthetic methodology accelerates structure-activity relationship (SAR) exploration compared to alternative analogs lacking such documented characterization .

Multi-Supplier QC Reference Material

Source CAS 247128-12-7 from multiple qualified vendors offering analytically certified material with documented purity specifications, enabling competitive procurement and supply chain redundancy. Fluorochem provides 95.0% purity with comprehensive SDS and hazard documentation ; Bidepharm supplies 95% purity with NMR, HPLC, and GC analytical reports ; MolCore offers NLT 98% purity under ISO-certified manufacturing suitable for pharmaceutical R&D and quality control applications [1]; and AKSci provides 95% purity with full SDS documentation . The compound is available from multiple geographically distributed suppliers with transparent pricing, including 1g quantities from approximately £102 (Fluorochem UK) to USD 35-253 (various suppliers) . This multi-supplier ecosystem ensures procurement flexibility and supply security that is not consistently available for less common phthalazinone derivatives such as 3-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid or 2-(3-isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid, which are available from fewer sources and with less comprehensive analytical documentation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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